molecular formula C18H19N3O B11104730 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B11104730
M. Wt: 293.4 g/mol
InChI Key: LZHSWQVOFAJFTB-UDWIEESQSA-N
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Description

N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. It is known for its unique structural properties and diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the condensation of 1-(3-aminophenyl)ethanone with 2-phenyl-1-cyclopropanecarbohydrazide under specific reaction conditions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the application and context .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide
  • (E)-2-(2-aminobenzylidene)hydrazinecarboxamide

Uniqueness

N’1-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-2-PHENYL-1-CYCLOPROPANECARBOHYDRAZIDE stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential in various applications .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H19N3O/c1-12(14-8-5-9-15(19)10-14)20-21-18(22)17-11-16(17)13-6-3-2-4-7-13/h2-10,16-17H,11,19H2,1H3,(H,21,22)/b20-12+

InChI Key

LZHSWQVOFAJFTB-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC(=CC=C3)N

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC(=CC=C3)N

Origin of Product

United States

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